

# Purifying NOTA-Conjugated Antibodies: A Detailed Guide to Size Exclusion Chromatography

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *p*-SCN-Bn-NOTA trihydrochloride

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## Application Note & Protocol

For researchers, scientists, and professionals in drug development, the effective purification of conjugated antibodies is a critical step in the production of radiopharmaceuticals and other targeted therapies. This document provides a detailed methodology for the purification of antibodies conjugated with the chelator 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) using size exclusion chromatography (SEC). SEC is a powerful technique that separates molecules based on their hydrodynamic radius, making it ideal for isolating monomeric antibody conjugates from aggregates and unconjugated chelating agents.[1][2][3]

## Introduction to NOTA-Conjugated Antibody Purification

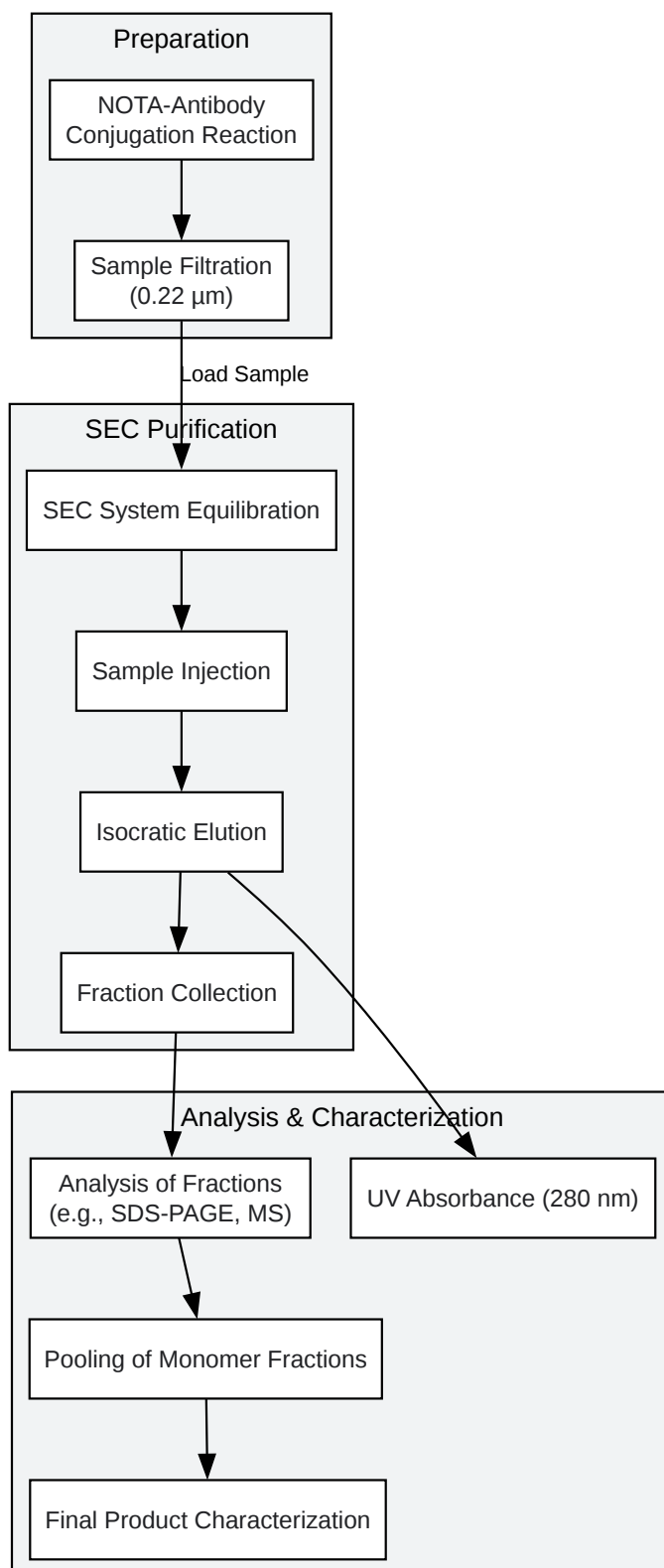
The conjugation of NOTA to a monoclonal antibody (mAb) is a key step in the development of agents for positron emission tomography (PET) imaging and targeted radiotherapy. Following the conjugation reaction, the sample is a heterogeneous mixture containing the desired NOTA-conjugated mAb monomer, as well as potential high molecular weight (HMW) aggregates, and

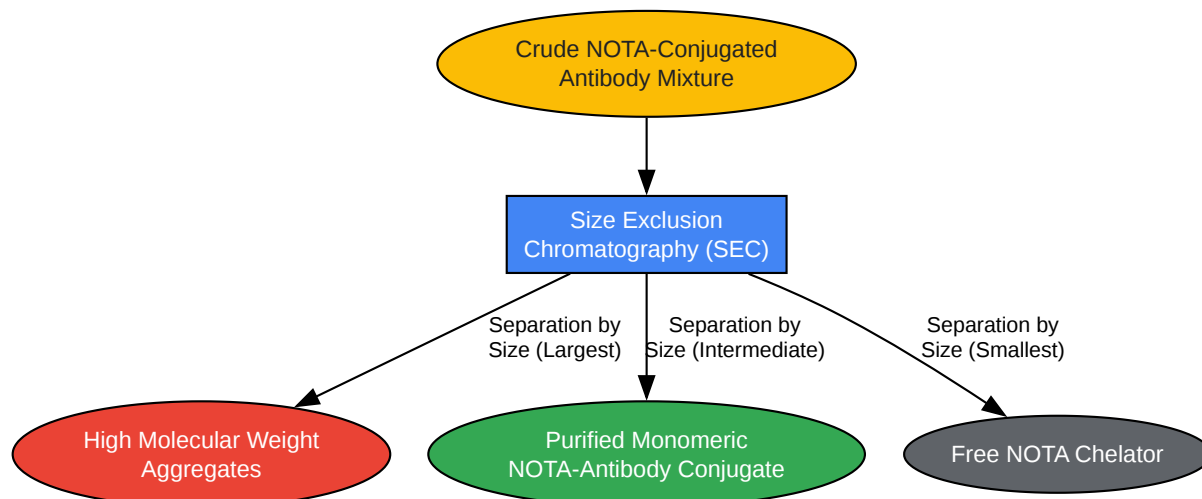
excess, unreacted NOTA chelator. The presence of aggregates can lead to altered pharmacokinetics and potential immunogenicity, while free chelator can compete for radiolabeling, reducing the specific activity of the final product.[4][5] Therefore, a robust purification method is essential to ensure the quality, safety, and efficacy of the final product.

Size exclusion chromatography is the gold standard for separating these species.[2][6] This technique utilizes a porous stationary phase. Larger molecules, such as antibody aggregates, are excluded from the pores and thus travel a shorter path, eluting first. The desired monomeric antibody conjugate can enter some pores, leading to a longer path and intermediate elution time. Smaller molecules, like the free NOTA chelator, permeate most of the pores, resulting in the longest retention time.[2]

## Experimental Workflow

The overall process for the purification of NOTA-conjugated antibodies by SEC can be visualized in the following workflow diagram.





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